molecular formula C23H21FN4O2 B2788543 N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1260930-31-1

N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Katalognummer: B2788543
CAS-Nummer: 1260930-31-1
Molekulargewicht: 404.445
InChI-Schlüssel: DIOBMEVIMFFYSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises:

  • A 1,2,4-oxadiazole ring, a pharmacophore known for metabolic stability and bioisosteric replacement of ester/amide groups.
  • A pyrrole ring linked to the oxadiazole via a methylene bridge.
  • An N-(4-ethylbenzyl)acetamide moiety, contributing steric bulk and modulating solubility.

This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic properties.

Eigenschaften

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-2-16-5-7-17(8-6-16)14-25-21(29)15-28-13-3-4-20(28)23-26-22(27-30-23)18-9-11-19(24)12-10-18/h3-13H,2,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOBMEVIMFFYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available literature.

Chemical Structure and Properties

The chemical structure of N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide can be represented as follows:

  • Molecular Formula : C26_{26}H26_{26}F1_{1}N4_{4}O1_{1}
  • Molecular Weight : 426.51 g/mol

This compound features a complex arrangement that includes a 1,2,4-oxadiazole ring and a pyrrole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrrole structures exhibit significant anticancer properties. For instance, derivatives similar to N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide have been shown to inhibit cell proliferation in cancer cell lines through various mechanisms:

  • Inhibition of RET Kinase : A related oxadiazole compound demonstrated strong inhibition of RET kinase activity, which is crucial for tumor growth and survival. This suggests that N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide may have similar effects due to structural similarities .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating signaling pathways involved in cell division. Studies have shown that certain benzamide derivatives lead to G0/G1 phase arrest in tumor cells .

Anticonvulsant Activity

Compounds with similar structures have also been evaluated for anticonvulsant properties. Research indicates that N-substituted acetamides can exhibit significant anticonvulsant activity in animal models:

  • ED50 Values : In studies involving maximal electroshock seizure (MES) tests, some N-benzyl acetamides showed ED50 values lower than that of standard anticonvulsants like phenobarbital . This suggests potential efficacy for N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide as an anticonvulsant agent.

Structure–Activity Relationship (SAR)

The biological activity of N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide can be influenced by various substituents on the benzene and pyrrole rings. For example:

SubstituentEffect on Activity
Fluoro GroupEnhances anticancer activity
Ethyl GroupModulates pharmacokinetics
Oxadiazole RingIncreases potency against kinases

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide:

  • Study on RET Kinase Inhibitors : A study focused on a series of benzamide derivatives containing oxadiazole reported significant inhibition of RET kinase leading to reduced tumor growth in xenograft models .
  • Anticonvulsant Efficacy : Another study evaluated the efficacy of various N-benzyl acetamides in MES models and found that certain compounds exhibited superior anticonvulsant effects compared to traditional medications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core features with other molecules bearing the 1,2,4-oxadiazole-pyrrole-acetamide framework. Key comparisons include:

Parameter Target Compound N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide
Core Structure 1,2,4-oxadiazole + pyrrole + acetamide 1,2,4-oxadiazole + pyrrole + acetamide Imidazole + pyridine + acetamide
Aromatic Substituent 4-ethylbenzyl 2-chlorobenzyl 4-fluorophenyl
Key Functional Groups 4-fluorophenyl, ethylbenzyl 4-fluorophenyl, chlorobenzyl Methylsulfinyl, fluorophenyl
Electron Effects Ethyl (electron-donating) enhances lipophilicity Chloro (electron-withdrawing) increases polarity Methylsulfinyl introduces chirality and hydrogen-bonding potential
Potential Bioactivity Hypothesized antimicrobial/anti-inflammatory (based on oxadiazole-pyrrole scaffolds) Likely similar target profile with altered solubility/binding Reported kinase inhibition (imidazole-pyridine scaffolds)

Key Observations

Substituent Effects on Benzyl Group :

  • The 4-ethylbenzyl group in the target compound provides greater lipophilicity compared to the 2-chlorobenzyl analog . This may enhance membrane permeability but reduce aqueous solubility.
  • The ortho-chloro substituent in the analog could sterically hinder interactions with flat binding pockets, whereas the para-ethyl group in the target compound offers conformational flexibility.

Heterocyclic Core Variations :

  • Replacement of oxadiazole-pyrrole with imidazole-pyridine (as in ) shifts the pharmacodynamic profile. Imidazole-pyridine systems are often associated with kinase inhibition due to metal-coordination capabilities.

Fluorophenyl Motif :

  • The 4-fluorophenyl group is conserved across analogs, suggesting its critical role in π-π stacking or hydrophobic interactions with biological targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.